molecular formula C13H16ClF3N2O B2403810 N-(Piperidin-4-yl)-2-(trifluoromethyl)benzamide hydrochloride CAS No. 1713163-21-3

N-(Piperidin-4-yl)-2-(trifluoromethyl)benzamide hydrochloride

Cat. No. B2403810
M. Wt: 308.73
InChI Key: PAXUKKUDERPPNV-UHFFFAOYSA-N
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Description

“N-(Piperidin-4-yl)-2-(trifluoromethyl)benzamide hydrochloride” is a chemical compound with the molecular formula C13H16ClF3N2O and a molecular weight of 308.73 . It is categorized under the class of organic compounds known as benzamides .


Molecular Structure Analysis

The molecular structure of “N-(Piperidin-4-yl)-2-(trifluoromethyl)benzamide hydrochloride” consists of a benzamide core with a trifluoromethyl group at the 2-position and a piperidin-4-yl group at the N-position .

Scientific Research Applications

Synthesis and Characterization of Benzamide Complexes
Benzamide complexes with substituted benzaldehydes, including variations similar to N-(Piperidin-4-yl)-2-(trifluoromethyl)benzamide hydrochloride, have been synthesized and characterized. These compounds, when coordinated with metals like copper and cobalt, exhibit distinct geometries and show promise in antibacterial applications against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The copper complexes, in particular, demonstrated superior antibacterial activities compared to the free ligands (Khatiwora et al., 2013).

Design and Synthesis of Benzamide Derivatives as Serotonin 4 Receptor Agonist
A series of benzamide derivatives, related to N-(Piperidin-4-yl)-2-(trifluoromethyl)benzamide hydrochloride, were synthesized and evaluated for their serotonin 4 (5-HT4) receptor agonist activity. These compounds, particularly Y-34959 and related compounds, showed potential in enhancing gastrointestinal motility. Despite the challenge of low bioavailability due to poor intestinal absorption rates, modifications in the chemical structure led to improvements, marking these derivatives as potential candidates for gastrointestinal treatments (Sonda et al., 2003).

Evaluation of Benzamide Derivatives as Cell Cycle Inhibitors
Novel N-(piperidine-4-yl)benzamide derivatives were synthesized and evaluated for their antitumor activity, particularly against HepG2 cells. Compound 47 emerged as a potent candidate, inhibiting cell cycle progression via a p53/p21-dependent pathway. This study highlights the potential of such derivatives in cancer treatment, showcasing the importance of cell cycle inhibition in therapeutic strategies (Hou et al., 2015).

Anti-Fatigue Effects of Benzamide Derivatives
Benzamide derivatives, synthesized via novel methods, were investigated for their anti-fatigue effects. The study revealed that certain compounds significantly extended the swimming times to exhaustion in weight-loaded forced swimming mice, compared to caffeine. This suggests potential anti-fatigue applications, although further research is needed to fully understand the underlying mechanisms (Wu et al., 2014).

properties

IUPAC Name

N-piperidin-4-yl-2-(trifluoromethyl)benzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F3N2O.ClH/c14-13(15,16)11-4-2-1-3-10(11)12(19)18-9-5-7-17-8-6-9;/h1-4,9,17H,5-8H2,(H,18,19);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAXUKKUDERPPNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC(=O)C2=CC=CC=C2C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Piperidin-4-yl)-2-(trifluoromethyl)benzamide hydrochloride

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